molecular formula C23H18N4O3S3 B2857427 (3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894671-89-7

(3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2857427
CAS No.: 894671-89-7
M. Wt: 494.6
InChI Key: LOHRGOXWYKHZOH-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by its intricate molecular framework, which includes a thieno[3,2-c][1,2]thiazin-4(3H)-one core, an imidazo[2,1-b][1,3]benzothiazole moiety, and a benzyl group. The presence of these diverse functional groups contributes to its reactivity and potential utility in medicinal chemistry and material science.

Scientific Research Applications

Novel Synthesis Processes

One significant aspect of research on this compound involves its synthesis process. For example, a study by Matson (1990) detailed a novel process for preparing a related compound, 4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide, starting with 3-amino-5-methylisoxazole. This process includes intermediate steps that eventually lead to a compound with anti-inflammatory properties, showcasing the method's potential in creating pharmacologically active substances (Matson, 1990).

Chemical Synthesis and Applications

Research by Naresh, Kant, and Narender (2014) discovered a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines during benzimidazole and benzothiazole synthesis. This study highlights the potential for creating novel compounds with significant properties through molecular iodine-mediated oxidative cyclization (Naresh, Kant, & Narender, 2014).

Gastric ATPase-Inhibitory Activity

Homma et al. (1997) synthesized a series of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles, which showed promising results as K(+)-competitive inhibitors of gastric (H+/K+)-ATPase. These compounds were found to be more potent inhibitors than certain established compounds, indicating their potential therapeutic applications (Homma et al., 1997).

Antiviral and Anticancer Properties

Chimirri et al. (1998) conducted a study on 1-aryl-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazoles, TBZ analogues, which were investigated for their anti-human immunodeficiency virus (HIV) properties. The study found significant inhibition of HIV-1 replication in vitro, with the most active compound being trans-1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole. This research opens up possibilities for developing new antiviral agents (Chimirri et al., 1998).

Antimicrobial Activity

Bhuiyan et al. (2006) synthesized thienopyrimidine derivatives that exhibited pronounced antimicrobial activity. This study demonstrates the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have been found to have various biological activities, including antitubercular and antileishmanial activity .

Future Directions

Compounds with similar structures are being studied for their potential as therapeutic agents, so it’s possible that this compound could also have interesting biological activities . Further studies would be needed to explore this.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-1-benzyl-3-[({7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraen-11-yl}amino)methylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(1,2-dihydroimidazo[2,1-b][1,3]benzothiazol-7-ylamino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S3/c28-21-20(13-25-16-6-7-19-18(12-16)26-10-9-24-23(26)32-19)33(29,30)27(17-8-11-31-22(17)21)14-15-4-2-1-3-5-15/h1-8,11-13,25H,9-10,14H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHRGOXWYKHZOH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC(=C3)NC=C4C(=O)C5=C(C=CS5)N(S4(=O)=O)CC6=CC=CC=C6)SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C3=C(C=CC(=C3)N/C=C\4/C(=O)C5=C(C=CS5)N(S4(=O)=O)CC6=CC=CC=C6)SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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